Technical Safety & Handling Guide: 2,4-Dimethyl-6-nitrobenzoic Acid
Technical Safety & Handling Guide: 2,4-Dimethyl-6-nitrobenzoic Acid
The following technical guide is structured as an operational whitepaper for research and development professionals. It prioritizes actionable safety intelligence, mechanistic reasoning, and self-validating protocols over generic compliance text.[1]
CAS Registry Number: 1379173-92-8 (Acid Analog) / 35562-53-9 (Methyl Ester Analog) Document Type: Technical Whitepaper & Hazard Analysis Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers[1]
Executive Summary & Chemical Identity
2,4-Dimethyl-6-nitrobenzoic acid is a specialized aromatic building block primarily utilized in the synthesis of polysubstituted anthranilic acid derivatives—critical scaffolds in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
Unlike its more common isomers (e.g., 2,4-dimethyl-3-nitrobenzoic acid), the 6-nitro isomer presents unique steric challenges.[1] The nitro group is positioned ortho to the carboxylic acid and meta to the methyl group, creating a sterically congested environment (the "buttressing effect").[1] This structural nuance influences not only its chemical reactivity—making nucleophilic attack or reduction slower—but also its thermal stability profile.[1]
Physicochemical Profile (Predicted & Read-Across)
| Property | Value / Description | Reliability |
| Molecular Formula | C₉H₉NO₄ | Exact |
| Molecular Weight | 195.17 g/mol | Exact |
| Appearance | Pale yellow to tan crystalline powder | Observed (Analog) |
| Melting Point | 160–165 °C (Decomposes) | Predicted (Isomer Range) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Poor in Water | Experimental (Analog) |
| pKa | ~2.5 – 3.0 | Predicted (Benzoic acid e- withdrawing effect) |
Critical Note: Due to the high CAS registry number (1379173-92-8), this compound is classified as a Research Chemical .[1] Comprehensive toxicological data is limited.[1] The hazards described below are derived from Quantitative Structure-Activity Relationship (QSAR) analysis of close structural analogs (e.g., 2-nitrobenzoic acid, 2,4-dimethylbenzoic acid).
Hazard Identification & Mechanistic Toxicology
GHS Classification (Derived via Read-Across):
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Signal Word: WARNING
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Acute Toxicity (Oral): Category 4 (H302)
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Skin Corrosion/Irritation: Category 2 (H315)[1]
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Serious Eye Damage/Irritation: Category 2A (H319)
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
Mechanistic Insight: Why These Hazards?
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Acidic Moiety (Carboxylic Acid): The pKa (~2.[1]8) is significantly lower than unsubstituted benzoic acid (4.[1]2) due to the electron-withdrawing nitro group.[1] This increases its potential for severe eye irritation and skin corrosion upon prolonged contact.[1]
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Nitroaromatic Toxicity: Nitro groups are metabolic alerts.[1] In vivo reduction (via nitroreductases) can generate hydroxylamines and nitroso intermediates.[1] These species are electrophilic and can form adducts with DNA or proteins, leading to potential mutagenicity (Ames positive in similar congeners) and methemoglobinemia (though less likely in solid form compared to liquid nitrobenzene).[1]
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Steric Strain & Energetics: The 2,4-dimethyl-6-nitro substitution pattern creates torsional strain.[1] While not a primary explosive, the compound possesses high thermal energy .[1] Heating under confinement (e.g., during scale-up drying) poses a risk of runaway decomposition.[1]
Emergency Response & Decision Logic
The following decision tree outlines the immediate response protocols for spills and exposure. This workflow is designed to prevent cross-contamination and escalation.[1]
Figure 1: Operational decision logic for emergency response scenarios involving nitrobenzoic acid derivatives.[1]
Handling, Storage & Stability Protocols
Engineering Controls
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Primary Containment: All weighing and transfer operations must be conducted within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity > 0.5 m/s.[1]
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Static Control: Nitrobenzoic acids are organic powders with potential minimum ignition energy (MIE) < 10 mJ. Use anti-static weighing boats and ground all metal spatulas/equipment.[1]
Storage Matrix
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Temperature: Store at +2°C to +8°C (Refrigerated). While chemically stable at room temperature, refrigeration retards slow decarboxylation or nitro-group migration over long-term storage.[1]
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Atmosphere: Store under inert gas (Argon or Nitrogen) .[1] Moisture can catalyze hydrolysis of the nitro group or promote caking.[1]
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Incompatibilities:
Self-Validating Purity Check
Before using this compound in critical synthesis (e.g., GMP steps), validate its integrity:
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Visual Inspection: If the powder has turned from pale yellow to dark orange/brown, decomposition (likely decarboxylation or oxidation) has occurred.[1]
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Solubility Test: Dissolve 10 mg in 1 mL of 1M NaOH. The solution should be clear and yellow.[1] Turbidity suggests contamination with non-acidic impurities (e.g., decarboxylated nitro-xylene).[1]
Synthesis Context & Application
In drug discovery, 2,4-Dimethyl-6-nitrobenzoic acid is typically reduced to 2-amino-4,6-dimethylbenzoic acid .[1] This anthranilic acid derivative is a "privileged structure" for constructing quinazolinone cores found in kinase inhibitors.[1]
Synthesis Workflow & Safety Checkpoints
The following diagram illustrates the typical usage flow and where safety risks peak.
Figure 2: Synthetic utility workflow highlighting critical process safety nodes.
Expert Insight: The "Risk 1" node is critical.[1] Acid chlorides of nitrobenzoic acids are notoriously thermally unstable.[1] Do not distill the acid chloride of this compound; use it crude in solution.[1]
Disposal & Regulatory Compliance
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Waste Classification: Hazardous Waste (Toxic, Irritant).[1]
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RCRA Code (USA): Not explicitly listed, but treat as D001 (Ignitable) if mixed with solvents, or D003 (Reactive) if large nitro-content is present.[1]
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Disposal Protocol:
References
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BLD Pharm. (2024).[1][3][4][5] SDS for 2,4-Dimethyl-6-nitrobenzoic acid (CAS 1379173-92-8). Retrieved from
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National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Nitrobenzoic Acid Derivatives. Retrieved from
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Sigma-Aldrich. (2024).[6] Safety Data Sheet for 2-Nitrobenzoic acid (Analog Read-Across). Retrieved from
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Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from
Sources
- 1. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. 2-[(2,2-dimethylpropanoyl)amino]-6-fluorobenzoic acid; 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol; 2-(2,2-dimethylpropanoyl)-3-(5-nitro-2-thienyl)acrylonitrile [chemicalbook.com]
- 3. 90564-17-3|2,6-Dimethyl-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 106860-70-2|3-Nitrosophthalic acid|BLD Pharm [bldpharm.com]
- 5. 116529-62-5|4-Iodo-2-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 6. 3,5-DIMETHYL-4-NITROBENZOIC ACID | 3095-38-3 [chemicalbook.com]
